Targaprimir-96 TFA

microRNA inhibition TNBC drug discovery

Targaprimir-96 TFA is a rationally designed bivalent small molecule that simultaneously engages two adjacent internal loops within the Drosha cleavage site of pri-miR-96, conferring a >40-fold enhancement in target affinity (Kd = 85 nM) over its monomeric building blocks. Unlike broad-spectrum miRNA modulators, it selectively inhibits mature miR-96 production in MDA-MB-231 TNBC cells at 50 nM without affecting MCF 10A healthy mammary cells, enabling clean interrogation of FOXO1-mediated apoptosis. With validated in vivo tumor growth inhibition at 10 mg/kg (q2d, i.p.) in an orthotopic TNBC model, it serves as the definitive benchmark for bivalent RNA ligand design and pri-miR-96 target engagement studies.

Molecular Formula C79H103F3N18O9
Molecular Weight 1505.8 g/mol
Cat. No. B12432786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargaprimir-96 TFA
Molecular FormulaC79H103F3N18O9
Molecular Weight1505.8 g/mol
Structural Identifiers
SMILESCCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7)
InChIKeyNRCLKQFUKSEPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targaprimir-96 TFA: A Rationally Designed Small Molecule Inhibitor of Oncogenic pri-miR-96 Processing


Targaprimir-96 TFA (trifluoroacetate salt) is a precision small molecule that selectively binds the Drosha processing site of primary microRNA-96 (pri-miR-96), thereby inhibiting the production of mature oncogenic miR-96 and inducing apoptosis in triple‑negative breast cancer (TNBC) cells [1]. It was designed using the Inforna computational platform and exhibits low nanomolar affinity for its RNA target [1]. Critically, the compound shows a marked discrimination between cancerous and non‑tumorigenic mammary epithelial cells [1].

Why Targaprimir-96 TFA Cannot Be Replaced by Other miRNA Processing Inhibitors


Small‑molecule inhibitors of miRNA biogenesis are not functionally interchangeable due to distinct RNA‑binding motifs, processing‑step selectivity (Drosha vs. Dicer), and target‑miRNA specificity [1]. Targaprimir-96 TFA was rationally designed to simultaneously engage two adjacent internal loops within the Drosha cleavage site of pri‑miR‑96, conferring a >40‑fold enhancement in target affinity relative to its monomeric building blocks [1]. In contrast, compounds such as Targapremir‑210 target the Dicer site of a different miRNA precursor, and broader‑spectrum miRNA inhibitors often lack the same degree of cellular selectivity [2]. The quantitative differentiation below demonstrates why substituting Targaprimir-96 TFA with an alternative miRNA modulator would compromise both potency and target‑engagement precision.

Quantitative Differentiation of Targaprimir-96 TFA from Structural and Functional Analogs


Superior Cellular Potency for miR‑96 Inhibition Versus Targapremir‑210

Targaprimir-96 TFA reduces mature miR‑96 levels in MDA‑MB‑231 triple‑negative breast cancer cells with an IC50 of ~50 nM [1]. In the same cell line, the miR‑210‑targeting analog Targapremir‑210 requires an IC50 of ~200 nM [2], indicating a 4‑fold lower potency in this assay system. The difference is attributable to Targaprimir‑96's bivalent binding to two adjacent internal loops in pri‑miR‑96, which enhances target engagement and functional inhibition [1].

microRNA inhibition TNBC drug discovery

Dramatically Enhanced RNA‑Binding Affinity Compared to Monomeric Building Blocks

Targaprimir-96 (3) binds the RNA3 construct (representing the Drosha processing site) with a Kd of 85 nM [1]. In contrast, its monomeric precursors 1 and 2 bind the same RNA with Kd values of 3,400 nM and 2,700 nM, respectively [1]. This represents a ~40‑fold improvement over monomer 1 and a ~30‑fold improvement over monomer 2 [1]. Molecular crowding conditions (PEG 8000) further enhance the affinity of Targaprimir‑96 to 20 nM, a 4‑fold increase [1].

RNA-small molecule interaction binding affinity structure-activity relationship

Exquisite Cellular Selectivity for Cancer Cells Over Healthy Mammary Epithelium

Treatment of MDA‑MB‑231 TNBC cells with 50 nM Targaprimir‑96 triggers significant early apoptosis, as measured by Annexin V staining [1]. In stark contrast, the same concentration has no significant pro‑apoptotic effect on non‑tumorigenic MCF 10A mammary epithelial cells [1]. This differential response is further supported by the observation that exogenous overexpression of pri‑miR‑96 in cancer cells blunts the compound's apoptotic activity, confirming on‑target mechanism [1].

cancer selectivity apoptosis TNBC

In Vivo Tumor Growth Inhibition in an Orthotopic Mouse Model of TNBC

In NOD/SCID mice bearing orthotopic MDA‑MB‑231‑luc tumors, administration of Targaprimir‑96 (3) at 10 mg/kg every other day for 21 days resulted in a significant reduction in tumor growth compared to vehicle‑treated controls, as assessed by both luciferase bioluminescence imaging and excised tumor weight [1]. Concurrent ex vivo analyses of tumor tissue confirmed decreased mature miR‑96 levels and elevated FOXO1 protein, corroborating the on‑target mechanism in vivo [1].

in vivo efficacy tumor growth inhibition TNBC xenograft

Recommended Application Scenarios for Targaprimir-96 TFA Based on Quantitative Evidence


Functional Dissection of miR‑96‑Regulated Apoptotic Pathways in TNBC

Targaprimir-96 TFA, at a concentration of 50 nM, can be used to selectively inhibit mature miR‑96 production in MDA‑MB‑231 TNBC cells without affecting MCF 10A healthy mammary cells [1]. This enables researchers to cleanly interrogate the downstream consequences of miR‑96 depletion on FOXO1 protein levels and the apoptotic machinery, free from confounding cytotoxicity in normal cells [1].

Structure‑Activity Relationship (SAR) Studies of RNA‑Binding Small Molecules

The well‑characterized binding of Targaprimir-96 TFA to the Drosha processing site of pri‑miR‑96 (Kd = 85 nM for RNA3) serves as a benchmark for designing and evaluating new bivalent RNA ligands [1]. The >30‑fold affinity gain over monomeric modules makes it an ideal reference compound for assessing the contribution of multivalency to RNA target engagement [1].

Preclinical Proof‑of‑Concept Studies in TNBC Xenograft Models

With demonstrated in vivo tumor growth inhibition in an orthotopic MDA‑MB‑231‑luc mouse model at 10 mg/kg (q2d, i.p.) [1], Targaprimir-96 TFA is suitable for pilot studies exploring miRNA‑targeted therapy for triple‑negative breast cancer. Researchers can use it to establish a baseline for on‑target activity (reduced miR‑96, elevated FOXO1) and tumor response before advancing to more optimized clinical candidates [1].

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